

2-isobutyl-3-methoxypyrazine chemical structure and properties

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Compound of Interest

Compound Name: 2-Isobutyl-3-methoxypyrazine

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An In-depth Technical Guide to 2-Isobutyl-3-methoxypyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-isobutyl-3-methoxypyrazine** (IBMP), a potent aroma compound with significant relevance in the food, beverage, and fragrance industries. This document details its chemical structure, physicochemical properties, natural occurrence, and sensory characteristics. Furthermore, it presents in-depth information on its biosynthesis, chemical synthesis, and analytical methodologies for its detection and quantification. Safety and toxicological data are also summarized. The guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other relevant fields.

Chemical Structure and Identification

2-Isobutyl-3-methoxypyrazine is a heterocyclic aromatic compound belonging to the pyrazine family. The structure consists of a pyrazine ring substituted with an isobutyl group at position 2 and a methoxy group at position 3.

IUPAC Name: 2-methoxy-3-(2-methylpropyl)pyrazine[1]



• Synonyms: IBMP, 2-Methoxy-3-isobutylpyrazine, 3-Isobutyl-2-methoxypyrazine, Galbanum pyrazine[2][3]

• CAS Number: 24683-00-9[1]

• Molecular Formula: C₉H₁₄N₂O[1]

• Molecular Weight: 166.22 g/mol [1]

• Chemical Structure:

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of **2-isobutyl-3-methoxypyrazine** is presented below. This data is crucial for its identification, purification, and handling.

Physicochemical Properties



Property	Value	Reference
Appearance	Colorless to pale yellow liquid	[4]
Odor	Potent green bell pepper, earthy, green pea	[2][3][4]
Odor Threshold	As low as 2 parts per trillion in water	[3]
Density	0.99 g/mL at 25 °C	
Boiling Point	214-215 °C at 760 mmHg	[4]
Refractive Index	n20/D 1.49	
Vapor Pressure	0.273 mmHg at 25 °C (estimated)	[4]
Solubility	Soluble in water (229.6 mg/L at 25 °C), alcohol, and organic solvents	[4][5]
logP (o/w)	2.547 (estimated)	[4]

Spectroscopic Data

Spectroscopic data is essential for the unambiguous identification of **2-isobutyl-3-methoxypyrazine**.



Spectroscopy	Data	Reference
¹H NMR (CDCl₃)	δ (ppm): 0.95 (d, 6H), 2.05 (m, 1H), 2.65 (d, 2H), 3.95 (s, 3H), 7.95 (d, 1H), 8.05 (d, 1H)	Inferred from typical pyrazine spectra
¹³ C NMR (CDCl ₃)	δ (ppm): 22.5, 28.5, 42.0, 52.5, 135.0, 140.0, 150.0, 155.0	[6]
Mass Spectrometry (EI)	Major fragments (m/z): 166 (M+), 151, 124	[7]
Infrared (IR)	Key absorptions (cm ⁻¹): ~2960 (C-H stretch), ~1550, 1460 (aromatic C=N, C=C stretch), ~1150 (C-O stretch)	[1]

Natural Occurrence and Sensory Impact

2-IsobutyI-3-methoxypyrazine is a potent naturally occurring aroma compound found in a variety of plants and is a key contributor to the "green" or "vegetative" aroma in many foods and beverages.

- Green Bell Peppers (Capsicum annuum): It is a character-impact compound responsible for the distinct aroma of green bell peppers.
- Grapes (Vitis vinifera): Particularly prominent in grape varieties such as Sauvignon Blanc,
 Cabernet Sauvignon, and Merlot, where it contributes characteristic "herbaceous" or "bell pepper" notes to the resulting wine. Its concentration is influenced by viticultural practices.
- Other Sources: It has also been reported in coffee, galbanum oil, potato products, peas, lettuce, and sherry.[3]
- Insect Pheromone: It has been identified as a male-released aggregation pheromone in the leaf beetle Labidostomis lusitanica.

The sensory perception of **2-isobutyl-3-methoxypyrazine** is mediated by specific olfactory receptors in the nasal epithelium.[8][9][10] Studies have shown that it binds to these receptors



with high affinity, leading to its extremely low odor detection threshold.

Biosynthesis

The biosynthesis of **2-isobutyl-3-methoxypyrazine** in plants, particularly in grapevines, has been the subject of considerable research. The proposed pathway begins with the amino acid L-leucine.

A key step in the pathway is the formation of the non-volatile intermediate 2-hydroxy-3-isobutylpyrazine. The final step is the O-methylation of this intermediate to the volatile **2-isobutyl-3-methoxypyrazine**, a reaction catalyzed by S-adenosyl-methionine (SAM)-dependent O-methyltransferase (OMT) enzymes. In grapevines, specific OMTs, such as VvOMT3, have been identified as having high specificity and efficiency for this reaction. Potential intermediates in the pathway include 2-amino-4-methylpentanamide (AMPA) and 2,5-dicarbonyl-3-isobutyl-piperazine (DCIP).[11]



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Proposed biosynthetic pathway of **2-isobutyl-3-methoxypyrazine**.

Chemical Synthesis

The chemical synthesis of **2-isobutyl-3-methoxypyrazine** is of interest for its use as a flavor and fragrance standard, as well as for research purposes. A common synthetic route involves the condensation of an α -amino acid amide with a dicarbonyl compound, followed by methylation.[3][12]



Experimental Protocol: Synthesis based on Seifert et al. (1970) with modifications

This protocol describes a two-step synthesis starting from L-leucinamide.

Step 1: Synthesis of 2-Isobutyl-3-hydroxypyrazine

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve L-leucinamide hydrochloride in an aqueous solution.
- Condensation: Add an equimolar amount of glyoxal (40% aqueous solution) to the stirred solution.
- pH Adjustment: Slowly add a base (e.g., sodium hydroxide solution) to adjust the pH to alkaline conditions (pH 9-10), which facilitates the condensation reaction.
- Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Workup: After completion, cool the reaction mixture to room temperature. Acidify the solution with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
- Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-isobutyl-3-hydroxypyrazine.

Step 2: Methylation to 2-Isobutyl-3-methoxypyrazine

- Reaction Setup: Suspend the 2-isobutyl-3-hydroxypyrazine in a suitable solvent (e.g., methanol or dimethylformamide) in a round-bottom flask with a magnetic stirrer.
- Deprotonation: Add a strong base (e.g., sodium hydride or sodium methoxide) to deprotonate the hydroxyl group.
- Methylation: Add a methylating agent, such as methyl iodide or dimethyl sulfate, to the reaction mixture.

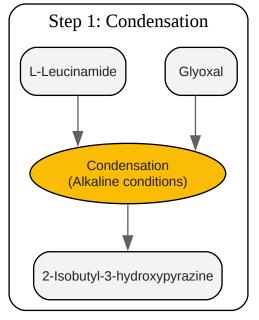
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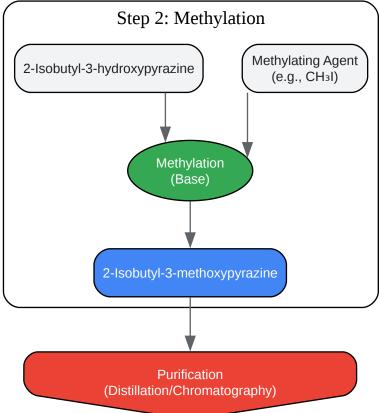




- Reaction: Stir the reaction at room temperature or with gentle heating for several hours until
 the reaction is complete (monitored by TLC or GC).
- Workup: Quench the reaction by carefully adding water. Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
- Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 2-isobutyl-3methoxypyrazine.







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General workflow for the chemical synthesis of **2-isobutyl-3-methoxypyrazine**.

Analytical Methodologies



Due to its extremely low concentration in natural products and its significant sensory impact, highly sensitive and selective analytical methods are required for the quantification of **2-isobutyl-3-methoxypyrazine**. The most common technique is gas chromatography-mass spectrometry (GC-MS), often preceded by a pre-concentration step.

Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol is widely used for the analysis of **2-isobutyl-3-methoxypyrazine** in wine and other liquid matrices.

Sample Preparation:

- Place a known volume of the liquid sample (e.g., 10 mL of wine) into a headspace vial (e.g., 20 mL).
- Add a known amount of a suitable internal standard, such as deuterated 2-isobutyl-3-methoxypyrazine (IBMP-d₃), for accurate quantification.
- Add a salt (e.g., NaCl) to saturation to increase the ionic strength of the sample and enhance the volatility of the analyte.

HS-SPME Extraction:

- Place the vial in a heating block or autosampler with agitation.
- Equilibrate the sample at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) to allow the analytes to partition into the headspace.
- Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g.,
 30-60 minutes) to adsorb the volatile compounds.

GC-MS Analysis:

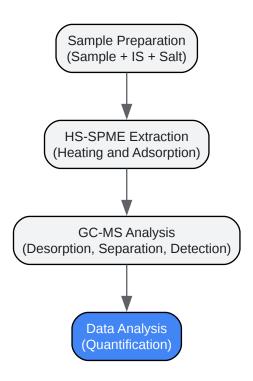
 Retract the fiber and immediately insert it into the hot injection port of the GC-MS system (e.g., 250 °C) for thermal desorption of the analytes.



- Separate the compounds on a suitable capillary column (e.g., DB-5ms).
- Use a temperature program to achieve optimal separation (e.g., initial temperature of 40 °C, ramp up to 250 °C).
- The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of IBMP (e.g., m/z 124, 151, 166) and the internal standard.

Quantification:

- Construct a calibration curve using standards of known concentrations.
- Determine the concentration of 2-isobutyl-3-methoxypyrazine in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.



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General workflow for the analysis of **2-isobutyl-3-methoxypyrazine** by HS-SPME-GC-MS.

Safety and Toxicology



2-Isobutyl-3-methoxypyrazine is generally recognized as safe (GRAS) for its intended use as a flavoring substance by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).

- Acute Oral Toxicity (Rat): LD50 > 5 g/kg.
- Skin Irritation: May cause skin irritation.
- Eye Irritation: May cause serious eye irritation.
- Respiratory Irritation: May cause respiratory irritation.
- Sensitization: Not known to be a sensitizer.

It is important to handle **2-isobutyl-3-methoxypyrazine** in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Applications

The primary applications of **2-isobutyl-3-methoxypyrazine** are in the food, beverage, and fragrance industries.

- Flavoring Agent: Used to impart or enhance green, vegetative, and bell pepper notes in a wide range of food products, including savory snacks, sauces, and processed vegetables. It is also a key component in the flavor profile of many wines.
- Fragrance Ingredient: Employed in perfumery to create fresh, green, and natural scents.
- Research Chemical: Used as a standard for analytical method development and in studies of olfaction and flavor chemistry.
- Illicit Drug Prevention: It has been investigated as a potential additive to pseudoephedrinecontaining products to deter its use in the illicit synthesis of methamphetamine.[13]

Conclusion

2-Isobutyl-3-methoxypyrazine is a molecule of significant interest due to its potent sensory properties and its role in the flavor and aroma of numerous natural products. A thorough



understanding of its chemical and physical properties, biosynthesis, and analytical chemistry is essential for its effective use in various industrial and research applications. This technical guide has provided a comprehensive summary of the current knowledge on this important compound, serving as a valuable resource for professionals in the field.

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